An In-Depth Technical Guide to 2-Ethoxycarbonyl-4'-nitrobenzophenone
An In-Depth Technical Guide to 2-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxycarbonyl-4'-nitrobenzophenone, a derivative of the benzophenone scaffold, is a compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring an ethoxycarbonyl group and a nitro group on separate phenyl rings connected by a ketone, suggests potential applications as an intermediate in the synthesis of more complex molecules and as a candidate for biological evaluation. This technical guide provides a summary of its known physicochemical properties, postulated synthetic routes, and expected analytical characteristics based on available data for structurally related compounds. Due to a lack of specific experimental data in the current literature for 2-Ethoxycarbonyl-4'-nitrobenzophenone, this document leverages information on analogous compounds to provide a predictive overview for researchers.
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₆H₁₃NO₅ | [1][] |
| Molecular Weight | 299.28 g/mol | [1][3] |
| CAS Number | 760192-93-6 | [1][] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, based on the properties of similar benzophenone derivatives. |
| Appearance | Not available | Expected to be a solid at room temperature, potentially crystalline, with a color ranging from white to yellow, characteristic of many nitroaromatic compounds. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone is not described in the available literature. However, based on general methods for the synthesis of substituted benzophenones, a plausible synthetic route would involve a Friedel-Crafts acylation reaction.
Postulated Synthesis: Friedel-Crafts Acylation
A likely synthetic pathway involves the reaction of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Figure 1: Postulated Friedel-Crafts acylation for the synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone.
General Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of ethyl benzoate in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).
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Addition of Acylating Agent: A solution of 4-nitrobenzoyl chloride in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Purification: The crude product obtained after solvent evaporation would likely be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Analytical Characterization (Predicted)
While experimental spectra for 2-Ethoxycarbonyl-4'-nitrobenzophenone are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings. The protons on the nitro-substituted ring would likely appear more downfield due to the electron-withdrawing effect of the nitro group. The protons of the ethyl group of the ester would appear as a characteristic triplet and quartet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the carbons of the ethyl group. The carbon attached to the nitro group and the carbons in its vicinity would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
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C=O (Ketone): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.
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C=O (Ester): Another strong absorption band for the ester carbonyl is expected around 1720-1740 cm⁻¹.
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NO₂ (Nitro group): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-O (Ester): Stretching vibrations for the C-O bond of the ester would appear in the 1100-1300 cm⁻¹ region.
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Aromatic C-H: Stretching vibrations would be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 299.28. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and the nitro group (-NO₂).
Potential Biological Activity and Applications
While no specific biological studies on 2-Ethoxycarbonyl-4'-nitrobenzophenone have been found, the benzophenone scaffold is present in numerous compounds with a wide range of biological activities. Benzophenone derivatives have been investigated for their potential as anti-inflammatory, antioxidant, antifungal, and antibacterial agents[4][5][6][7][8].
The presence of the nitro group, a common feature in many bioactive molecules, and the ester functionality, which can be a target for enzymatic hydrolysis in vivo, suggests that this compound could be a candidate for biological screening. It may also serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.
Logical Workflow for Investigating Biological Potential:
Figure 2: A logical workflow for the synthesis, characterization, and biological evaluation of 2-Ethoxycarbonyl-4'-nitrobenzophenone.
Conclusion
2-Ethoxycarbonyl-4'-nitrobenzophenone is a chemical entity with potential for further research and development. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, this guide provides a foundational understanding based on the principles of organic chemistry and the known characteristics of related compounds. Future research should focus on the synthesis and thorough characterization of this compound to enable a comprehensive evaluation of its potential applications in medicinal chemistry and materials science.
References
- 1. 2-Ethoxycarbonyl-4′-nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 3. 2-ethoxycarbonyl-4'-nitrobenzophenone | #5123 | Rieke Metals Products & Services [riekemetals.com]
- 4. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
